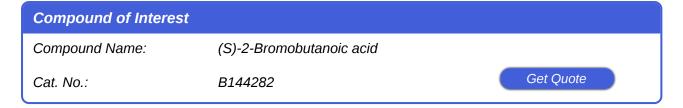


## (S)-2-Bromobutanoic acid CAS number 32659-49-7

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An In-Depth Technical Guide to (S)-2-Bromobutanoic Acid (CAS: 32659-49-7)

#### Introduction

**(S)-2-Bromobutanoic acid**, identified by CAS number 32659-49-7, is a chiral carboxylic acid that serves as a crucial building block in organic synthesis.[1][2] Its structure, featuring a bromine atom at the stereogenic alpha-position, makes it a versatile intermediate for introducing chirality and functionality in the development of complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

#### **Physicochemical and Spectroscopic Properties**

**(S)-2-Bromobutanoic acid** is a colorless to yellow, oily liquid under standard conditions.[1][2] [3] It is soluble in common organic solvents like alcohol and ether and moderately soluble in water.[2][4] The presence of the bromine atom significantly increases its density compared to its parent compound, butyric acid.

### Table 1: Physicochemical Properties of 2-Bromobutanoic Acid



Property	Value	Source(s)
CAS Number	32659-49-7	[1][5][6]
Molecular Formula	C4H7BrO2	[1][5][6]
Molecular Weight	167.00 g/mol	[1][5][6]
Appearance	Colorless to yellowish oily liquid	[2][3]
Melting Point	-4 °C (racemate)	[1][2][3][4]
Boiling Point	99-103 °C @ 10 mmHg	[1][2][4]
217 °C @ 760 mmHg	[6]	
Density	1.567 g/mL at 25 °C	[1][2][3][4]
Refractive Index (n <sup>20</sup> /D)	1.474	[2][3][4]
Acidity (pKa)	2.95 ± 0.10	[1]
Solubility in Water	66 g/L at 20 °C	[1]
SMILES	CCINVALID-LINKBr	[5][7]
InChIKey	YAQLSKVCTLCIIE- UHFFFAOYSA-N	[1][4]

**Table 2: Spectroscopic Data for Characterization** 

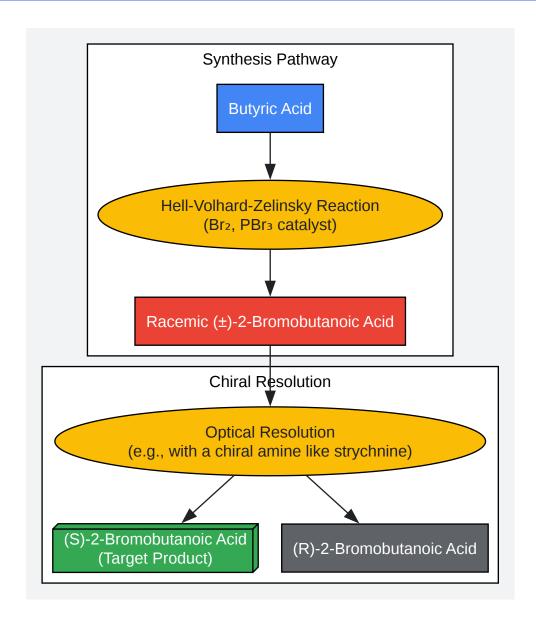


Analysis Type	Purpose	Reference Data
<sup>1</sup> H NMR	Structural confirmation and purity assessment.	Available via public databases like SpectraBase.[8]
<sup>13</sup> C NMR	Carbon skeleton confirmation.	Available via public databases like ChemicalBook.[9]
Mass Spectrometry (MS)	Molecular weight determination and fragmentation analysis.	Available via public databases like NIST WebBook.[10]
Infrared Spectroscopy (IR)	Identification of functional groups (C=O, O-H).	Available via public databases like NIST WebBook.[11]
Chiral Chromatography	Separation of enantiomers and determination of enantiomeric excess (ee).	Standard method for chiral compounds.

### **Synthesis and Experimental Protocols**

The industrial synthesis of 2-bromobutanoic acid is typically achieved through the alphabromination of butyric acid via the Hell-Volhard-Zelinsky reaction, which yields a racemic mixture.[1][3] Obtaining the enantiomerically pure (S)-form requires a subsequent chiral resolution step.





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General synthesis and chiral resolution workflow for (S)-2-Bromobutanoic acid.

## Representative Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Butyric Acid

Disclaimer: This protocol is a representative example and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a
dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).



- Charging Reagents: Butyric acid and a catalytic amount of red phosphorus (or PBr₃) are charged into the flask.
- Bromine Addition: The flask is heated, and elemental bromine (Br<sub>2</sub>) is added dropwise from the dropping funnel at a controlled rate to maintain a gentle reflux. The reaction is exothermic.
- Reaction Completion: After the addition is complete, the mixture is heated at reflux until the evolution of HBr gas ceases, indicating the reaction is near completion.
- Workup: The reaction mixture is cooled to room temperature. Water is cautiously added to hydrolyze the intermediate acyl bromide and any remaining PBr<sub>3</sub>.
- Extraction: The product is separated from the aqueous layer. The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether).
- Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure. The resulting crude racemic 2-bromobutanoic acid is then purified by vacuum distillation.

Note: The resolution of the racemic mixture to isolate the (S)-enantiomer is a specialized process often involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and acidification.[1]

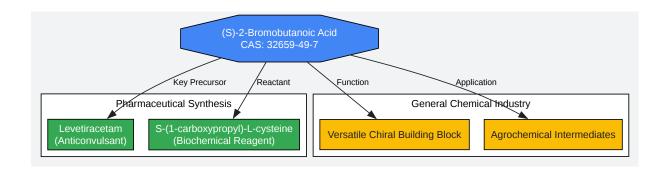
#### **Applications in Drug Development and Research**

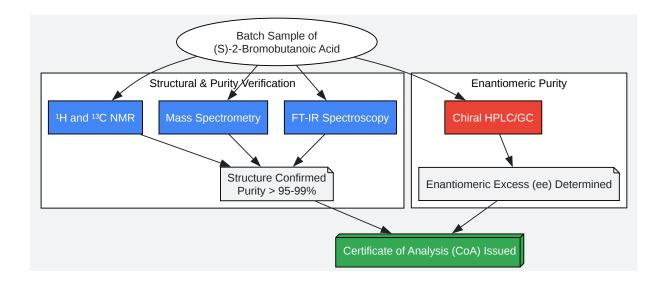
**(S)-2-Bromobutanoic acid**'s primary value lies in its role as a chiral precursor for Active Pharmaceutical Ingredients (APIs).[12] Its defined stereochemistry is critical for the biological activity and safety profile of the final drug product.

- Levetiracetam Synthesis: It is a key starting material in the synthesis of Levetiracetam, an widely used anticonvulsant medication for the treatment of epilepsy.[1]
- Amino Acid Derivatives: It is used to synthesize specialty amino acid derivatives, such as S-(1-carboxypropyl)-L-cysteine, which are valuable in biochemical research.[4][13]



 General Organic Synthesis: It serves as a versatile intermediate in the synthesis of various chiral compounds, including pesticides and other pharmaceuticals, where the stereocenter is crucial for efficacy.[2][3]





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#### References

- 1. 2-Bromobutyric acid Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. innospk.com [innospk.com]
- 4. 2-Bromobutyric acid 97 80-58-0 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. (2S)-2-bromobutanoic acid 97% | CAS: 32659-49-7 | AChemBlock [achemblock.com]
- 8. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromobutyric acid(80-58-0) 13C NMR spectrum [chemicalbook.com]
- 10. 2-Bromobutyric acid [webbook.nist.gov]
- 11. 2-Bromobutyric acid [webbook.nist.gov]
- 12. nbinno.com [nbinno.com]
- 13. 2-Bromobutyric acid | 80-58-0 [chemicalbook.com]
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